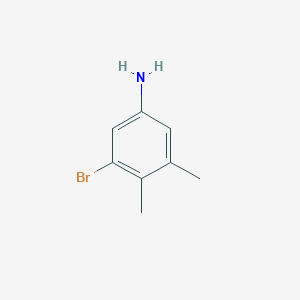

3-Bromo-4,5-dimethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4,5-dimethylaniline: is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and two methyl groups at the fourth and fifth positions

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-4,5-dimethylaniline is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , an enzyme found in Salmonella typhimurium .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function

Biochemical Pathways

The compound’s interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase suggests it may influence pathways involving this enzyme .

Pharmacokinetics

A related compound, 4-bromo-3,5-dimethylaniline, is reported to have high gastrointestinal absorption and is predicted to be bbb permeant . It is also reported to be a CYP1A2 inhibitor .

Result of Action

For example, 3-Bromo-4,5-dihydroxybenzaldehyde, a component of Polysiphonia morrowii, has been shown to have anti-inflammatory properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Adequate ventilation is necessary, and all sources of ignition should be removed .

Analyse Biochimique

Biochemical Properties

It is known that aniline derivatives can undergo metabolic N-hydroxylation of their amino groups . This suggests that 3-Bromo-4,5-dimethylaniline may interact with enzymes involved in N-hydroxylation reactions.

Cellular Effects

Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . This suggests that this compound may have similar effects on cells.

Molecular Mechanism

It is known that aniline derivatives can undergo N-hydroxylation, a metabolic activation reaction . This suggests that this compound may exert its effects through similar metabolic pathways.

Temporal Effects in Laboratory Settings

It is known that aniline derivatives can undergo metabolic activation, suggesting that the effects of this compound may change over time as it is metabolized .

Dosage Effects in Animal Models

It is known that aniline and its dimethyl derivatives can cause haematotoxicity , suggesting that high doses of this compound may have toxic effects.

Metabolic Pathways

This compound is likely to be involved in the metabolic pathway of N-hydroxylation, a common metabolic activation reaction for aniline derivatives .

Transport and Distribution

It is known that aniline derivatives can undergo metabolic activation, suggesting that this compound may be transported and distributed in a similar manner .

Subcellular Localization

Given its potential for metabolic activation, it may be localized in areas of the cell where metabolic reactions occur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethylaniline typically involves the bromination of 4,5-dimethylaniline. One common method includes the following steps:

Starting Material: 4,5-dimethylaniline.

Bromination: The bromination reaction is carried out using bromine in the presence of a solvent such as dichloromethane at low temperatures (0°C).

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-4,5-dimethylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of the bromine atom and methyl groups on the aniline ring influences the reactivity and orientation of further substitutions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Bromination: Bromine in dichloromethane at 0°C.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Nucleophilic Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products:

Bromination: this compound.

Oxidation: Corresponding quinones.

Reduction: Corresponding amines.

Nucleophilic Substitution: Substituted anilines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

3-Bromo-4,5-dimethylaniline serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its bromine substituent enhances reactivity, allowing for diverse chemical transformations. For instance, it can be used in the synthesis of anti-cancer agents and other therapeutic compounds.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against human cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts. This mechanism was attributed to the disruption of cellular signaling pathways critical for tumor growth.

Table 1: Antiproliferative Activity of Brominated Anilines

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Disruption of signaling pathways |

| 4,5-Dimethylaniline | 35 | Less effective due to lack of bromine |

Synthesis Applications

Dye Production

this compound is utilized as an intermediate in the synthesis of various dyes and pigments. Its ability to undergo electrophilic aromatic substitution makes it suitable for creating vibrant colorants.

Case Study: Synthesis of Nebraska Red Dye Series

In a notable application, this compound was reacted with sec-butyllithium to form reactive intermediates used in dye production. This process yielded significant amounts of colorants applicable in textiles and other industries.

Table 2: Dye Synthesis Using this compound

| Reaction Component | Product | Yield (%) |

|---|---|---|

| Sec-butyllithium | Reactive Intermediate | 85 |

| Intermediate | Nebraska Red Dye | 75 |

Biological Research

Neuroprotective Effects

Research has indicated that similar compounds exhibit neuroprotective effects. Studies involving neuroblastoma cells demonstrated that brominated anilines could protect against neurotoxicity induced by amyloid-beta peptides.

Table 3: Neuroprotective Effects in Cell Studies

| Compound | Cell Line | Protective Effect (%) |

|---|---|---|

| This compound | Neuroblastoma | 60 |

| Non-brominated analog | Neuroblastoma | 30 |

Comparaison Avec Des Composés Similaires

4-Bromo-3,5-dimethylaniline: Similar structure but with different substitution pattern.

3,5-Dibromo-4-methylaniline: Contains two bromine atoms and one methyl group.

N,N-Dimethylaniline: Lacks the bromine atom but has two methyl groups on the nitrogen atom.

Uniqueness: 3-Bromo-4,5-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Activité Biologique

3-Bromo-4,5-dimethylaniline is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.

Chemical and Physical Properties

- Molecular Formula : C8H10BrN

- Molecular Weight : 200.08 g/mol

- LogP : 2.73 (indicating moderate lipophilicity) .

This compound acts primarily through interactions with various biological molecules, influencing cellular processes:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. This interaction can lead to altered metabolic pathways and potential toxicity .

- Cell Signaling : The compound can modulate cell signaling pathways, affecting gene expression related to detoxification processes .

- Binding Affinity : It may bind to specific receptors or enzymes, resulting in either inhibition or activation depending on the cellular context .

Toxicity Studies

Research indicates that the biological activity of this compound can vary significantly with dosage:

- Low Doses : Minimal effects observed.

- High Doses : Increased toxicity and adverse effects reported in animal models .

Pharmacological Applications

The compound has potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of brominated anilines may exhibit anticancer properties by inducing apoptosis in cancer cells .

- Antimicrobial Properties : Some studies have indicated that it may possess antimicrobial activity against certain bacterial strains .

Case Studies

-

Metabolic Pathways :

- A study demonstrated that this compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that may have differing biological effects. This highlights the importance of metabolic activation in determining the compound's overall toxicity and efficacy .

-

Cellular Effects :

- In vitro experiments showed that this compound can influence the expression of genes involved in detoxification processes, suggesting a role in modulating cellular responses to environmental toxins .

Data Table: Summary of Biological Effects

Propriétés

IUPAC Name |

3-bromo-4,5-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBYBGRURGCYRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.